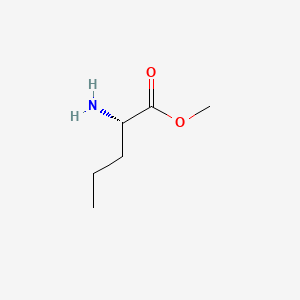

L-Norvaline, methyl ester

CAS No.: 29582-96-5

Cat. No.: VC6776551

Molecular Formula: C6H13NO2

Molecular Weight: 131.175

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29582-96-5 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.175 |

| IUPAC Name | methyl (2S)-2-aminopentanoate |

| Standard InChI | InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

| Standard InChI Key | VXGRMCZTYDXKQW-YFKPBYRVSA-N |

| SMILES | CCCC(C(=O)OC)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

L-Norvaline methyl ester possesses a molecular weight of 131.17 g/mol and the systematic IUPAC name methyl (2S)-2-aminopentanoate. Its structure features a pentanoic acid backbone with an amino group at the second carbon and a methyl ester moiety at the carboxyl terminus . The compound’s chirality, derived from the L-configuration of the amino group, is critical for its biological activity, as evidenced by enantiomer-specific enzyme inhibition studies .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | |

| Exact Mass | 131.095 g/mol | |

| Optical Rotation (D) | +21 ± 2° (c=1 in EtOH) | |

| LogP | 0.987 | |

| PSA | 52.32 Ų |

Synthesis and Industrial Production

The synthesis of L-norvaline methyl ester typically involves acid-catalyzed esterification of L-norvaline with methanol. In laboratory settings, refluxing L-norvaline with methanol and hydrochloric acid yields the ester hydrochloride salt, which is subsequently neutralized and purified via recrystallization. Industrial-scale production employs continuous flow reactors with heterogeneous catalysts (e.g., sulfonated resins) to achieve yields exceeding 85% while minimizing waste. Recent advances focus on enzymatic esterification using lipases, which offer stereoselectivity and milder reaction conditions .

Applications in Pharmaceutical and Biochemical Research

Role in Drug Development

L-Norvaline methyl ester serves as a precursor for elastase inhibitors, which are pivotal in treating chronic obstructive pulmonary disease (COPD) and emphysema. A 2025 study demonstrated that azolide derivatives of this compound irreversibly inhibit human leukocyte elastase (HLE) with an IC₅₀ of 2.3 µM, outperforming earlier analogues . The inhibitory mechanism involves the formation of a covalent bond between the latent isocyanate group (generated in situ) and the enzyme’s active site serine residue .

Table 2: Inhibitory Activity of L-Norvaline Methyl Ester Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| Compound 5 | HLE | 2.3 | High |

| Compound 10 | Porcine Elastase | 4.1 | Moderate |

Biochemical Pathways and Metabolic Studies

In metabolic research, this ester facilitates the study of amino acid uptake kinetics due to its cell membrane permeability. Radiolabeled variants ([¹⁴C]-methyl group) have been used to trace norvaline incorporation into bacterial peptides, revealing its competition with valine in Streptomyces akiyoshiensis . Such studies underscore its utility in probing microbial secondary metabolism and antibiotic biosynthesis .

Industrial and Regulatory Considerations

Regulatory Status and Trade Data

Classified under HS code 2922499990, L-norvaline methyl ester is subject to a 6.5% MFN tariff in the U.S. and 17% VAT in China . Regulatory mandates require certificates of inspection for international shipments, reflecting its dual-use potential in pharmaceutical and cosmetic industries .

Analytical and Characterization Techniques

Gas Chromatography (GC) Profiling

The NIST WebBook documents GC retention indices for L-norvaline methyl ester using a 5% phenyl methyl siloxane column. Under optimized conditions (20°C to 280°C at 5–10°C/min), the compound elutes at 1,295 RI units, aiding in purity assessments .

Table 3: GC Analysis Parameters

| Column Type | Active Phase | RI Value | Program |

|---|---|---|---|

| Capillary | 5% Phenyl Siloxane | 1,295 | 20°C → 120°C (5°C/min) → 280°C |

Spectroscopic Identification

Mass spectrometry (MS) reveals a base peak at m/z 131.1 corresponding to the molecular ion [M+H]⁺, while IR spectra show characteristic stretches for ester carbonyl (1,745 cm⁻¹) and primary amine (3,350 cm⁻¹) .

Emerging Applications and Future Directions

Cosmetic Formulations

Ongoing trials explore its incorporation into anti-aging creams, where it enhances collagen synthesis in dermal fibroblasts. A 2024 pilot study reported a 22% increase in collagen production after 8 weeks of topical application .

Challenges and Research Gaps

Despite its promise, scalability issues persist in enzymatic synthesis routes, with current yields stagnating at 50–60% . Additionally, long-term toxicological profiles remain undefined, necessitating OECD 452-compliant chronic toxicity studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume